molecular formula C19H16F3NO2 B11416224 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11416224
M. Wt: 347.3 g/mol
InChI Key: YBBULSPUDUDUIX-UHFFFAOYSA-N
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Description

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of appropriate precursors.

    Introduction of Substituents: The dimethyl groups at positions 6 and 7 of the benzofuran ring can be introduced through alkylation reactions using suitable alkylating agents.

    Acetamide Formation: The acetamide moiety can be introduced by reacting the benzofuran derivative with an appropriate acylating agent, such as acetic anhydride, under suitable reaction conditions.

    Attachment of the Trifluoromethylphenyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups to their reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Trifluoromethylphenyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including anti-tumor, antibacterial, and anti-viral properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to the presence of the trifluoromethylphenyl group, which enhances its lipophilicity and potentially its biological activity. This makes it a promising candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C19H16F3NO2

Molecular Weight

347.3 g/mol

IUPAC Name

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C19H16F3NO2/c1-11-6-7-16-13(10-25-18(16)12(11)2)8-17(24)23-15-5-3-4-14(9-15)19(20,21)22/h3-7,9-10H,8H2,1-2H3,(H,23,24)

InChI Key

YBBULSPUDUDUIX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CO2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F)C

Origin of Product

United States

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